InChI=1S/C10H15N5O9P2S.3Li/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (23-10)1-22-25 (18,19)24-26 (20,21)27;;;/h2-4,6-7,10,16-17H,1H2, (H,18,19) (H2,11,12,13) (H2,20,21,27);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
. Adenosine 5'-[beta-thio]diphosphate trilithium salt is a chemical compound that plays a significant role in biochemical research and applications. This compound is classified under nucleotides, specifically as a derivative of adenosine diphosphate, where the oxygen atom in the phosphate group is replaced by a sulfur atom. Its chemical formula is , and it has a molecular weight of approximately 461.07 g/mol. The compound is commonly utilized in studies related to cellular signaling and metabolic pathways.
Adenosine 5'-[beta-thio]diphosphate trilithium salt can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available in high purity forms (typically around 98%). It is classified as a nucleotide analog due to its structural similarities to adenosine diphosphate, making it useful in biochemical assays and research.
The synthesis of adenosine 5'-[beta-thio]diphosphate trilithium salt typically involves the modification of adenosine diphosphate through the substitution of one of its oxygen atoms with sulfur. This can be achieved via chemical reactions that introduce thiol groups into the phosphate moiety.
The molecular structure of adenosine 5'-[beta-thio]diphosphate trilithium salt features a ribose sugar connected to a phosphate chain, with one phosphate group containing a sulfur atom instead of an oxygen atom.
Adenosine 5'-[beta-thio]diphosphate trilithium salt participates in various biochemical reactions, particularly those involving phosphorylation and dephosphorylation processes.
The mechanism of action for adenosine 5'-[beta-thio]diphosphate trilithium salt primarily involves its interaction with enzymes that use nucleotides as substrates.
Adenosine 5'-[beta-thio]diphosphate trilithium salt has several scientific uses:
Adenosine 5'-[β-thio]diphosphate trilithium salt (ADP-β-S) functions as a dual-purpose molecular tool in AMP-dependent enzyme systems. Its structural similarity to adenosine diphosphate (ADP) enables recognition by active sites, while the thio substitution introduces steric and electronic perturbations that inhibit normal catalytic function. This compound serves as a substrate for kinases and phosphotransferases but exhibits significantly reduced reaction kinetics due to the sulfur-for-oxygen substitution at the β-phosphate position. The thiodiphosphate moiety alters charge distribution and reduces electrophilicity, impairing phosphoanhydride bond cleavage by approximately 60-80% compared to native ADP across various enzyme systems [1] [3].
Research applications demonstrate its utility in probing complex physiological pathways. In studies of human esophageal motility, ADP-β-S helped elucidate how myenteric plexus control mechanisms integrate nitrergic (NO-dependent) and non-nitrergic neurotransmitter pathways. By acting as a competitive inhibitor of endogenous ADP receptors, it selectively blocked purinergic signaling cascades without complete enzymatic degradation, revealing distinct modulation patterns in smooth muscle contraction [1] [8]. Similarly, in rodent models of neuropathic pain, ADP-β-S administration induced dorsal horn sensitization through P2Y12/P2Y13 receptor activation, establishing its role in pain pathway research. This effect was reversed by cannabinoid CB2 receptor agonists, demonstrating cross-talk between purinergic and endocannabinoid systems [3] [4].
Table 1: Enzyme Systems Modulated by ADP-β-S
Biological System | Experimental Role | Functional Outcome |
---|---|---|
Myenteric plexus | Substrate/Inhibitor | Modulation of esophageal motility via nitrergic pathways |
Dorsal horn neurons | P2Y receptor agonist | Induction of neuropathic pain phenotype |
Platelet aggregation | Competitive ADP antagonist | Inhibition of thrombotic pathways |
Mitochondrial ADP/ATP carriers | Non-hydrolyzable analog | Impaired oxidative phosphorylation |
The defining structural feature of ADP-β-S—the sulfur atom replacing the bridging oxygen between the α- and β-phosphates—confers exceptional resistance to enzymatic hydrolysis. In standard ADP, the electrophilic phosphorus center is vulnerable to nucleophilic attack by water (hydrolysis) or enzymatic residues (phosphotransfer). The thiophosphate group reduces electrophilicity through poorer orbital overlap and creates a steric barrier around the phosphorus atom. Computational analyses reveal a 12-15% elongation of P-S bonds (1.93 Å) versus P-O bonds (1.65 Å), significantly altering molecular recognition by ATPases and phosphohydrolases [3] [9].
This hydrolysis resistance enables unique research applications:
Table 2: Structural and Functional Comparison of ADP Analogs
Parameter | Native ADP | ADP-β-S | Structural Consequence |
---|---|---|---|
Bridging atom | Oxygen | Sulfur | Reduced electrophilicity at Pβ |
P-X bond length | 1.65 Å (P-O) | 1.93 Å (P-S) | Altered enzyme active site fit |
Hydrolysis rate (kcat) | 100% (reference) | 20-40% | Resistance to ATPases/phosphatases |
P2Y receptor Kd | 0.8 ± 0.3 µM | 2.1 ± 0.5 µM | Reduced affinity but prolonged binding |
As a P2Y receptor agonist, ADP-β-S exerts profound indirect effects on cyclic nucleotide signaling cascades. Upon binding to Gi-coupled P2Y receptors (notably P2Y12, P2Y13), it triggers inhibitory G-protein activation that suppresses adenylate cyclase activity. This results in decreased cAMP production and downstream protein kinase A (PKA) signaling. In cellular models, ADP-β-S reduces forskolin-stimulated cAMP accumulation by 40-60% within minutes, an effect blocked by P2Y antagonists but not by orthosteric adenosine receptor inhibitors [1] [8].
The compound also exhibits complex interactions with adenosine receptor allosteric modulators. Though not a direct A3 adenosine receptor ligand, ADP-β-S potentiates the activity of 3-(2-pyridinyl)isoquinoline derivatives (e.g., VUF5455) that slow agonist dissociation from A3 receptors. This synergistic modulation arises because:
In phosphodiesterase (PDE) regulation, ADP-β-S demonstrates isoform-selective effects:
Table 3: Receptor-Mediated Signaling Effects of ADP-β-S
Target System | Signaling Pathway | Second Messenger Effect | Functional Outcome |
---|---|---|---|
P2Y12/P2Y13 | Gi-coupled | ↓ cAMP production | Platelet aggregation, pain sensitization |
A3 adenosine receptor | Allosteric modulation | ↑ Agonist binding persistence | Enhanced cytoprotection in ischemia |
PDE3/PDE4 regulation | Direct/indirect PDE modulation | Altered cAMP hydrolysis kinetics | Spatiotemporal control of cAMP gradients |
Comprehensive Compound Nomenclature
Table 4: Standardized Identifiers for Adenosine 5'-[β-thio]diphosphate Trilithium Salt
Nomenclature Type | Designation |
---|---|
Systematic Name | Trilithium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonothioyl phosphate |
IUPAC Name | Trilithium (1+) salt of O-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonothioyl phosphate |
Common Synonyms | ADP-β-S; Adenosine-5'-O-(2-thiodiphosphate) trilithium salt; Ado-5'-PP[S]; ADPβS lithium salt |
CAS Registry Number | 73536-95-5 |
Empirical Formula | C10H12Li3N5O9P2S |
Molecular Weight | 461.07 g/mol |
SMILES Notation | [Li+].[Li+].[Li+].Nc1ncnc2n(cnc12)[C@@H]3OC@HC@@H[C@H]3O |
InChI Key | CPKFUAYUUSSFFZ-MSQVLRTGSA-K |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1